molecular formula C9H13BrN2 B1334284 5-bromo-N-isobutylpyridin-2-amine CAS No. 300394-89-2

5-bromo-N-isobutylpyridin-2-amine

Cat. No. B1334284
CAS RN: 300394-89-2
M. Wt: 229.12 g/mol
InChI Key: NQBZRNWPFRFKMT-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-isobutylpyridin-2-amine is not directly mentioned in the provided papers; however, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions, which suggests that brominated compounds can participate in such reactions to create a variety of substituted pyrimidine compounds .

Synthesis Analysis

The synthesis of brominated heterocycles is a topic of interest in the papers. For

Scientific Research Applications

Catalysis in Organic Synthesis

5-bromo-N-isobutylpyridin-2-amine plays a role in the field of organic synthesis. For instance, it is used in amination reactions catalyzed by palladium complexes. Ji, Li, and Bunnelle (2003) demonstrated its use in the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine was aminated to yield 5-amino-2-chloropyridine with high chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Crystallography and Chemical Structure Analysis

Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, which is closely related to 5-bromo-N-isobutylpyridin-2-amine. They used X-ray crystallography to analyze the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, providing insights into the crystal structure of similar compounds (A. Doulah et al., 2014).

Synthesis of Pyridine-Based Derivatives

Ahmad et al. (2017) explored the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. They used 5-bromo-2-methylpyridin-3-amine, similar to 5-bromo-N-isobutylpyridin-2-amine, to create various pyridine derivatives, showcasing the compound's utility in synthesizing structurally diverse molecules (Gulraiz Ahmad et al., 2017).

Development of Heterocyclic Compounds

Bakavoli, Nikpour, and Rahimizadeh (2006) demonstrated the use of 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from compounds like 5-bromo-N-isobutylpyridin-2-amine, in the synthesis of thiazolo[4,5-d] pyrimidine derivatives. This work is significant for the development of new heterocyclic compounds (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Synthesis of Antitumor Compounds

Girgis, Hosni, and Barsoum (2006) used derivatives of 5-bromo-2-methylpyridin-3-amine in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides with potential antitumor properties. This highlights the compound's role in medicinal chemistry, particularly in the development of new cancer treatments (A. S. Girgis, H. Hosni, & F. Barsoum, 2006).

properties

IUPAC Name

5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBZRNWPFRFKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395967
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-isobutylpyridin-2-amine

CAS RN

300394-89-2
Record name 5-bromo-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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